molecular formula C12H18ClNO3 B13519213 Tert-butyl 2-(4-aminophenoxy)acetate hydrochloride

Tert-butyl 2-(4-aminophenoxy)acetate hydrochloride

Cat. No.: B13519213
M. Wt: 259.73 g/mol
InChI Key: HIPQHRMPNLABQH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-aminophenoxy)acetate hydrochloride is a chemical compound with the molecular formula C12H17NO3·HCl. It is a white to off-white powder that is soluble in water and other polar solvents. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-aminophenoxy)acetate hydrochloride typically involves the reaction of tert-butyl 2-(4-nitrophenoxy)acetate with a reducing agent to convert the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-aminophenoxy)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-aminophenoxy)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-aminophenoxy)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The phenoxy group can participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-nitrophenoxy)acetate
  • Tert-butyl 2-(4-hydroxyphenoxy)acetate
  • Tert-butyl 2-(4-methoxyphenoxy)acetate

Uniqueness

Tert-butyl 2-(4-aminophenoxy)acetate hydrochloride is unique due to the presence of the amino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

tert-butyl 2-(4-aminophenoxy)acetate;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10;/h4-7H,8,13H2,1-3H3;1H

InChI Key

HIPQHRMPNLABQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)N.Cl

Origin of Product

United States

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